molecular formula C8H16O4P- B14510335 Methyl (2-oxoheptyl)phosphonate CAS No. 64243-82-9

Methyl (2-oxoheptyl)phosphonate

Cat. No.: B14510335
CAS No.: 64243-82-9
M. Wt: 207.18 g/mol
InChI Key: NKORFRGHAMJFOJ-UHFFFAOYSA-M
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Description

Methyl (2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is also known as (2-oxoheptyl)phosphonic acid methyl ester. This compound is characterized by the presence of a phosphonate group attached to a heptyl chain with a ketone functional group at the second position. It is a colorless to light yellow clear liquid with a molecular weight of 222.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-oxoheptyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For example, the reaction of trimethyl phosphite with iodoacetone can yield this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. The process may include steps such as in situ generation of iodoacetone from chloroacetone, followed by its reaction with trimethyl phosphite at elevated temperatures (120-150°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (2-oxoheptyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, including those involved in endocannabinoid biosynthesis and prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-oxoheptyl)phosphonate: Similar structure but with two methyl groups attached to the phosphonate.

    Dimethyl (2-oxopropyl)phosphonate: A shorter chain analog with similar reactivity.

    Dimethyl methylphosphonate: Lacks the ketone group and has different reactivity

Uniqueness

This compound is unique due to its specific chain length and the presence of both a ketone and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from synthetic chemistry to biological research .

Properties

CAS No.

64243-82-9

Molecular Formula

C8H16O4P-

Molecular Weight

207.18 g/mol

IUPAC Name

methoxy(2-oxoheptyl)phosphinate

InChI

InChI=1S/C8H17O4P/c1-3-4-5-6-8(9)7-13(10,11)12-2/h3-7H2,1-2H3,(H,10,11)/p-1

InChI Key

NKORFRGHAMJFOJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(=O)CP(=O)([O-])OC

Origin of Product

United States

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